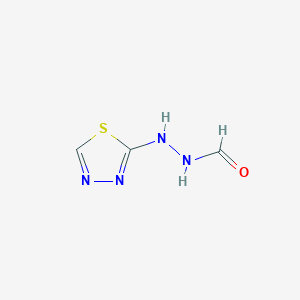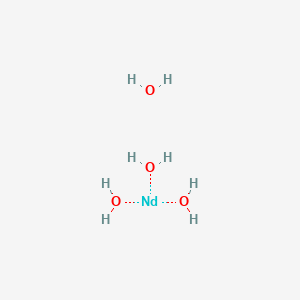
Neodymium(III) hydroxide hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium(III) hydroxide hydrate is an inorganic compound with the chemical formula Nd(OH)₃•xH₂O. It is a light purple crystalline or powdery substance that is highly insoluble in water. This compound is primarily used in various scientific and industrial applications due to its unique properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neodymium(III) hydroxide hydrate can be synthesized by reacting neodymium(III) nitrate with ammonia water. The reaction proceeds as follows: [ \text{Nd(NO}_3\text{)}_3 + 3 \text{NH}_3 \cdot \text{H}_2\text{O} \rightarrow \text{Nd(OH)}_3 \downarrow + 3 \text{NH}_4\text{NO}_3 ] In this process, a solution of neodymium(III) nitrate (40g/L) is mixed with ammonia water (0.50 mol/L) at a controlled rate of 1.5 mL/min. Polyethylene glycol is used to maintain the pH, resulting in neodymium(III) hydroxide powder with a grain size of ≤1μm .
Industrial Production Methods: Industrial production of this compound involves similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced equipment and controlled environments helps in achieving consistent quality and particle size distribution .
Analyse Chemischer Reaktionen
Types of Reactions: Neodymium(III) hydroxide hydrate undergoes various chemical reactions, including:
Acid-Base Reactions: It reacts with acids to form neodymium salts. [ \text{Nd(OH)}_3 + 3 \text{H}^+ \rightarrow \text{Nd}^{3+} + 3 \text{H}_2\text{O} ] For example, with acetic acid: [ \text{Nd(OH)}_3 + 3 \text{CH}_3\text{COOH} \rightarrow \text{Nd(CH}_3\text{COO)}_3 + 3 \text{H}_2\text{O} ]
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and acetic acid are commonly used.
Conditions: Reactions are typically carried out at room temperature with controlled pH to ensure complete conversion.
Major Products:
Wissenschaftliche Forschungsanwendungen
Neodymium(III) hydroxide hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other neodymium compounds and as a catalyst in various chemical reactions.
Biology: Employed in the study of rare earth elements’ effects on biological systems.
Medicine: Investigated for potential use in medical imaging and targeted drug delivery systems.
Industry: Utilized in the production of optical materials, magnetic materials, and as a component in the extraction of rare earth elements
Wirkmechanismus
The mechanism by which neodymium(III) hydroxide hydrate exerts its effects is primarily through its reactivity with acids and its ability to form stable complexes with various ligands. The molecular targets and pathways involved include:
Formation of Neodymium Salts: Reacts with acids to form stable neodymium salts.
Catalytic Activity: Acts as a catalyst in various chemical reactions, facilitating the conversion of reactants to products
Vergleich Mit ähnlichen Verbindungen
- Praseodymium(III) hydroxide
- Samarium(III) hydroxide
- Lanthanum(III) hydroxide
Comparison: Neodymium(III) hydroxide hydrate is unique due to its specific reactivity and applications. While similar compounds like praseodymium(III) hydroxide and samarium(III) hydroxide share some properties, this compound is particularly valued for its use in optical and magnetic materials. Its ability to form stable complexes and act as a catalyst also sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
H8NdO4 |
|---|---|
Molekulargewicht |
216.30 g/mol |
IUPAC-Name |
neodymium;tetrahydrate |
InChI |
InChI=1S/Nd.4H2O/h;4*1H2 |
InChI-Schlüssel |
YYOYEZIAOMWDLH-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.O.O.[Nd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


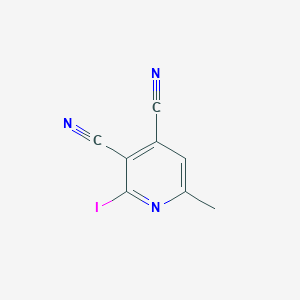
![2-[3-(4,6-Dimethoxy-2-pyrimidinyl)ureidosulfonyl]-4-(formamido)-N,N-dimethylbenzamide](/img/structure/B13783058.png)
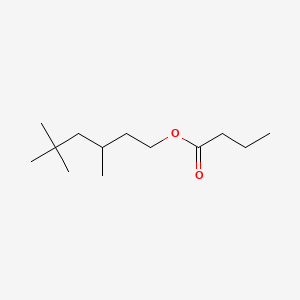
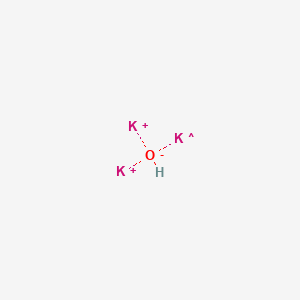
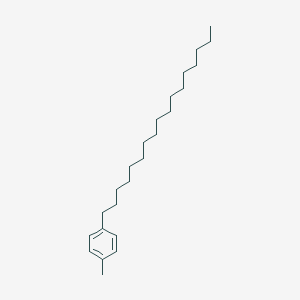

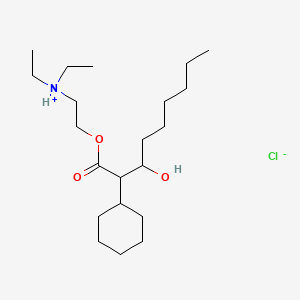
![Cuprate(3-), [mu-[4-[[4'-[[6-amino-1-(hydroxy-kappaO)-3-sulfo-2-naphthalenyl]azo-kappaN1]-3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4-yl]azo-kappaN1]-3-(hydroxy-kappaO)-2,7-naphthalenedisulfonato(7-)]]di-, trisodium](/img/structure/B13783105.png)
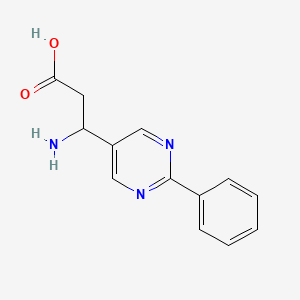

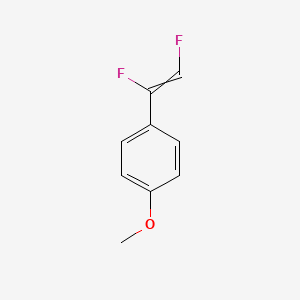

![Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate](/img/structure/B13783142.png)
